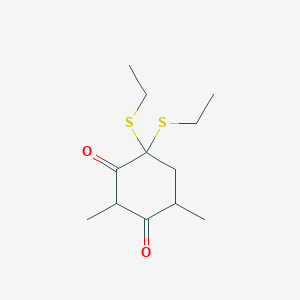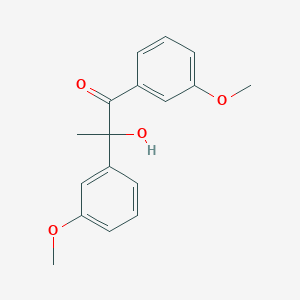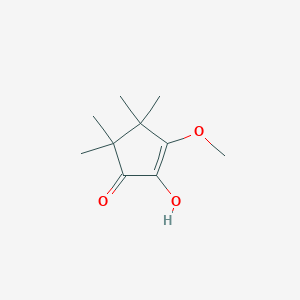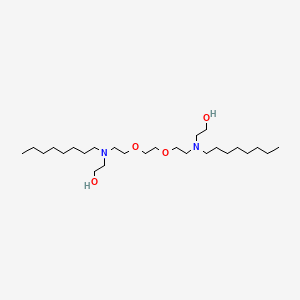
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-dioctyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-dioctyl- is a complex organic compound that belongs to the class of amines and ethers. It is characterized by the presence of two oxygen atoms and two nitrogen atoms within a tetradecane chain, along with two hydroxyl groups and two octyl groups. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-dioctyl- typically involves the reaction of a suitable diol with an amine under controlled conditions. One common method involves the use of ethylene glycol and a diamine, followed by the introduction of octyl groups through alkylation reactions. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation, crystallization, and purification to obtain the final product with high purity. The use of advanced analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is essential for quality control.
Chemical Reactions Analysis
Types of Reactions
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-dioctyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-dioctyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-dioctyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its ability to act as a chelating agent makes it useful in binding metal ions and facilitating catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
- 3,12-Bis(carboxylatomethyl)-6,9-dioxa-3,12-diazatetradecane-1,14-dioate
- 3,6,9,12-tetraoxatetradecane-1,14-diol
- 6,9-Dioxa-3,12-diazatetradecane-1,14-dioic acid
Uniqueness
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-dioctyl- is unique due to the presence of octyl groups, which enhance its hydrophobic properties and influence its solubility and reactivity. This makes it distinct from other similar compounds that may lack these hydrophobic groups.
Properties
CAS No. |
120530-24-7 |
|---|---|
Molecular Formula |
C26H56N2O4 |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-hydroxyethyl(octyl)amino]ethoxy]ethoxy]ethyl-octylamino]ethanol |
InChI |
InChI=1S/C26H56N2O4/c1-3-5-7-9-11-13-15-27(17-21-29)19-23-31-25-26-32-24-20-28(18-22-30)16-14-12-10-8-6-4-2/h29-30H,3-26H2,1-2H3 |
InChI Key |
HMCKPNYQDPHCGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCO)CCOCCOCCN(CCCCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


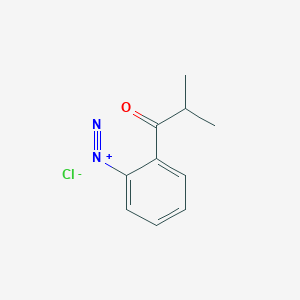
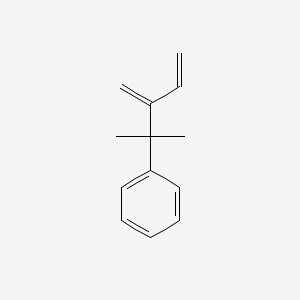
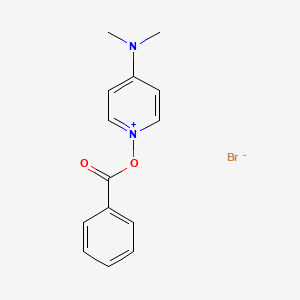
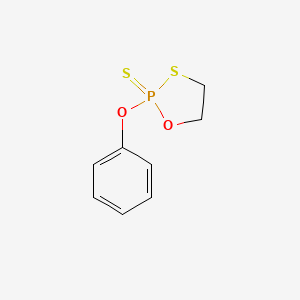
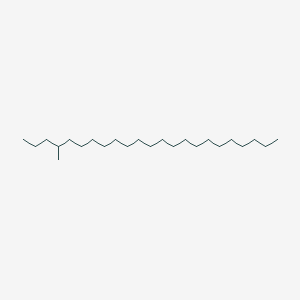
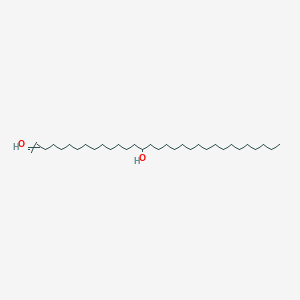
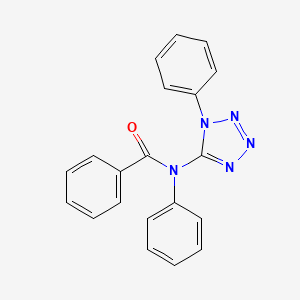

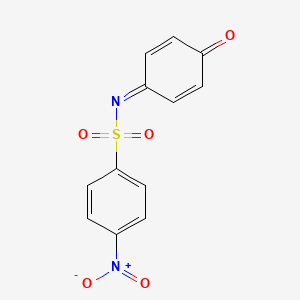
![2-Bromo-7,7,10-trimethyl-5-oxo-6,7,8,10-tetrahydro-5h-benzo[b]pyrido[4,3,2-de][1,8]phenanthrolin-7-ium](/img/structure/B14305427.png)
